molecular formula C11H12O4 B1584812 Ethyl acetylsalicylate CAS No. 529-68-0

Ethyl acetylsalicylate

Cat. No. B1584812
CAS RN: 529-68-0
M. Wt: 208.21 g/mol
InChI Key: UYDSGXAKLVZWIJ-UHFFFAOYSA-N
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Description

Ethyl acetylsalicylate is a chemical compound with the molecular formula C11H12O4 . It is also known by other names such as Ethyl 2-acetoxybenzoate and 2-(Acetyloxy)benzoic acid ethyl ester .


Synthesis Analysis

The synthesis of acetylsalicylic acid (ASA), a closely related compound to Ethyl acetylsalicylate, involves the reaction of salicylic acid with an excess of acetic anhydride . A strong acid, such as sulfuric acid, is used as a catalyst to speed up the reaction . The reaction takes place between a carboxylic acid and an acid anhydride to form an ester .


Molecular Structure Analysis

The molecular structure of Ethyl acetylsalicylate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 208.211 Da, and the monoisotopic mass is 208.073563 Da .

Scientific Research Applications

Pharmaceutical Applications

Ethyl Acetylsalicylate is a derivative of acetylsalicylic acid, commonly known as aspirin . It shares many of the same properties and is used in the pharmaceutical industry. The different pharmacodynamic actions of aspirin require different doses .

Antibacterial and Antifungal Activities

Recent research has shown that Ethyl Acetylsalicylate has significant antibacterial and antifungal activities . Salicylates covalently linked to palmitic acid had the best results with good and moderate antibacterial and antifungal activity against various strains of bacteria and fungi .

Potential Antimicrobial Drug Ingredient

Due to its antimicrobial properties, Ethyl Acetylsalicylate is being considered as a potential active ingredient for antimicrobial drugs . This is particularly relevant in the context of increasing microbial resistance to commercially available drugs .

Toxicity Studies

Ethyl Acetylsalicylate has been studied for its toxicity. In acute toxicity experiments, it was found to be a relatively non-toxic substance . This makes it a promising candidate for use in pharmaceutical applications.

Synthetic Chemistry

In synthetic chemistry, Ethyl Acetylsalicylate is used as a starting material or intermediate in the synthesis of other complex molecules . Its chemical properties make it a versatile compound in various chemical reactions .

Research and Development

Ethyl Acetylsalicylate is used in research and development laboratories. Its properties are studied to develop new drugs and therapies . It’s also used in the study of biological systems and processes .

Future Directions

Research on salicylates, including Ethyl acetylsalicylate, is ongoing. For instance, studies have been conducted on the topical delivery of salicylates for keratolytic and anti-inflammatory actions . Additionally, natural salicylates have been studied for their potential roles in various challenging human diseases .

properties

IUPAC Name

ethyl 2-acetyloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYDSGXAKLVZWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200948
Record name Ethyl acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetylsalicylate

CAS RN

529-68-0
Record name Ethyl 2-acetoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetylsalicylate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl acetylsalicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl O-acetylsalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ACETYLSALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
MA Stahmann, I Wolff, KP Link - Journal of the American Chemical …, 1943 - ACS Publications
… Ethyl acetylsalicylate also formed 4-hydroxycoumarin when treated with sodium. This general synthesis of 4-hydroxycoumarins can be represented by the following reactions in which R …
Number of citations: 79 pubs.acs.org
ER Garrett - Journal of the American Chemical Society, 1958 - ACS Publications
… time from the hydrolysis of diethylaminoethyl acetylsalicylate hydrochloride (I). Curve A is … e., ki) of 10 X 10-4 Mdiethylaminoethyl acetylsalicylate hydrochloride (I) at 30.3. The subscripts …
Number of citations: 29 pubs.acs.org
K Ita - Pharmacological Reports, 2017 - Springer
In 2013, cardiovascular disease was responsible for 30.8% (800,937) of all 2,596,993 deaths, or approximately 1 of every 3 deaths while stroke caused about 1 of every 20 deaths in the …
Number of citations: 6 link.springer.com
D Tirrell, O Vogl - Die Makromolekulare Chemie …, 1980 - Wiley Online Library
… round-bottomed flask containing a magnetic stirring bar, was charged with methyl 4-ethylacetylsalicylate (20,O g; 90 mmol), carbon tetrachloride (1 00 ml), N-bromosuccinimide (24,O g; …
Number of citations: 31 onlinelibrary.wiley.com
HR Eisenhauer, KP Link - Journal of the American Chemical …, 1953 - ACS Publications
The reaction of 4-hydroxycoumarin (I) in pyridine with a variety of aromatic acid chlorides hasbeen studied. The initial product formed was found to be the corresponding ester (III). None …
Number of citations: 14 pubs.acs.org
M Gerber, JC Breytenbach, J Hadgraft… - International journal of …, 2006 - Elsevier
The primary aim of this study was to determine the transdermal penetration of acetylsalicylic acid and some of its derivatives, to establish a correlation, if any, with selected …
Number of citations: 20 www.sciencedirect.com
DA Tirrell - 1978 - search.proquest.com
have been used, the quality is heavily dependent upon the quality of the original Page 1 GGGGGLLG GGGGG GGG aa LLL This material was produced from a microfilm copy of the …
Number of citations: 7 search.proquest.com
A Hashemisohi, L Wang, A Shahbazi - Energies, 2023 - mdpi.com
A sequential modular hydrodynamic model integrated with detailed reaction kinetics (SMHM-RK) was developed and validated to predict tar and syngas components produced by the …
Number of citations: 4 www.mdpi.com
H LT, R SI
Number of citations: 0
M Gerber - 2003 - North-West University
Number of citations: 1

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